molecular formula C13H13N3O3S2 B12744328 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-ethyl-2-(2-pyridinylmethyl)-, 1,1-dioxide CAS No. 214916-43-5

2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-ethyl-2-(2-pyridinylmethyl)-, 1,1-dioxide

Cat. No.: B12744328
CAS No.: 214916-43-5
M. Wt: 323.4 g/mol
InChI Key: SGCPZBMNJQRXMK-UHFFFAOYSA-N
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Description

2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-ethyl-2-(2-pyridinylmethyl)-, 1,1-dioxide is a complex organic compound that belongs to the class of thieno[3,4-e][1,2,4]thiadiazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-ethyl-2-(2-pyridinylmethyl)-, 1,1-dioxide typically involves multi-step organic reactions. Common starting materials include thieno[3,4-e][1,2,4]thiadiazine derivatives and pyridine-based compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures to handle potentially hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-ethyl-2-(2-pyridinylmethyl)-, 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-ethyl-2-(2-pyridinylmethyl)-, 1,1-dioxide has various scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-ethyl-2-(2-pyridinylmethyl)-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-ethyl-2-(2-pyridinylmethyl)-, 1,1-dioxide include other thieno[3,4-e][1,2,4]thiadiazine derivatives and pyridine-based compounds.

Uniqueness

What sets this compound apart is its unique combination of the thieno[3,4-e][1,2,4]thiadiazine core with the pyridinylmethyl group. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

CAS No.

214916-43-5

Molecular Formula

C13H13N3O3S2

Molecular Weight

323.4 g/mol

IUPAC Name

4-ethyl-1,1-dioxo-2-(pyridin-2-ylmethyl)thieno[3,4-e][1,2,4]thiadiazin-3-one

InChI

InChI=1S/C13H13N3O3S2/c1-2-15-11-8-20-9-12(11)21(18,19)16(13(15)17)7-10-5-3-4-6-14-10/h3-6,8-9H,2,7H2,1H3

InChI Key

SGCPZBMNJQRXMK-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CSC=C2S(=O)(=O)N(C1=O)CC3=CC=CC=N3

Origin of Product

United States

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